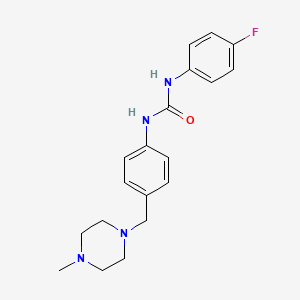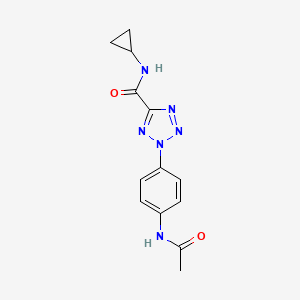
1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea, also known as FPMPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit promising results in various studies.
Wirkmechanismus
The exact mechanism of action of 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea is not fully understood. However, it has been suggested that 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea exerts its therapeutic effects by modulating various signaling pathways. For instance, 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea has been found to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival. Additionally, 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea has been found to modulate the serotonergic and dopaminergic systems, which are implicated in the regulation of mood and emotions.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea has been found to exhibit various biochemical and physiological effects. In a study conducted on rats, 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea was found to increase the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Additionally, 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea was found to decrease the levels of corticosterone, a stress hormone, indicating its potential as an antidepressant drug. Furthermore, 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea was found to exhibit low toxicity and high bioavailability, suggesting its potential as a safe and effective drug.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high purity and yield. Additionally, 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea has been found to exhibit low toxicity and high bioavailability, making it suitable for in vivo studies. However, 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea also has some limitations. For instance, its exact mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological properties.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea. Firstly, further studies are needed to elucidate its mechanism of action and pharmacological properties. Secondly, more studies are needed to explore its potential therapeutic applications, such as its use as an antitumor and antiviral agent. Thirdly, the development of novel derivatives of 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea with improved pharmacological properties could lead to the discovery of more effective drugs. Finally, more studies are needed to explore the potential side effects and toxicity of 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea, which could provide valuable information for its clinical use.
In conclusion, 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its antitumor, antiviral, and antidepressant properties make it a valuable candidate for the development of novel drugs. Further research is needed to elucidate its mechanism of action and explore its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea involves the reaction between 1-(4-fluorophenyl)-3-(4-formylphenyl)urea and 4-(4-methylpiperazin-1-ylmethyl)benzaldehyde in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and yield of 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antidepressant properties. In a study conducted on human breast cancer cells, 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea was found to induce cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells. In another study, 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea was found to inhibit the replication of the hepatitis C virus, indicating its potential as an antiviral agent. Additionally, 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea has been found to exhibit antidepressant-like effects in animal models, suggesting its potential as a novel antidepressant drug.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c1-23-10-12-24(13-11-23)14-15-2-6-17(7-3-15)21-19(25)22-18-8-4-16(20)5-9-18/h2-9H,10-14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMXPZMBQIVZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2795146.png)
![7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2795148.png)
![N-(2-methoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2795150.png)



![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2795155.png)

